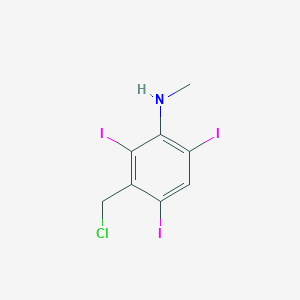
Benzenamine, 3-(chloromethyl)-2,4,6-triiodo-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-(chloromethyl)-2,4,6-triiodo-N-methyl-, is an aromatic amine compound characterized by the presence of three iodine atoms, a chloromethyl group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-(chloromethyl)-2,4,6-triiodo-N-methyl-, typically involves multiple steps. One common method is the iodination of benzenamine derivatives, followed by the introduction of the chloromethyl group. The reaction conditions often require the use of iodine and chloromethylating agents under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with iodine and chlorine.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-(chloromethyl)-2,4,6-triiodo-N-methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated products.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated benzenamine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, 3-(chloromethyl)-2,4,6-triiodo-N-methyl-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential use in the development of diagnostic agents and therapeutic compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, 3-(chloromethyl)-2,4,6-triiodo-N-methyl-, involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the iodine atoms may enhance its radiolabeling properties for imaging applications. The compound’s effects are mediated through pathways involving these interactions, leading to its potential use in diagnostic and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-chloro-N-methyl-: Lacks the iodine atoms, making it less suitable for radiolabeling applications.
Benzenamine, 3-(chloromethyl)-N-methyl-: Similar structure but without the iodine atoms, resulting in different chemical and biological properties.
Benzenamine, 2,4,6-triiodo-N-methyl-:
Uniqueness
Benzenamine, 3-(chloromethyl)-2,4,6-triiodo-N-methyl-, is unique due to the combination of iodine atoms and a chloromethyl group, which imparts distinct chemical reactivity and potential for radiolabeling. This makes it particularly valuable in applications requiring specific labeling and reactivity properties.
Properties
CAS No. |
62179-93-5 |
|---|---|
Molecular Formula |
C8H7ClI3N |
Molecular Weight |
533.31 g/mol |
IUPAC Name |
3-(chloromethyl)-2,4,6-triiodo-N-methylaniline |
InChI |
InChI=1S/C8H7ClI3N/c1-13-8-6(11)2-5(10)4(3-9)7(8)12/h2,13H,3H2,1H3 |
InChI Key |
JLONOLFEYKDMEN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C(=C1I)CCl)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















